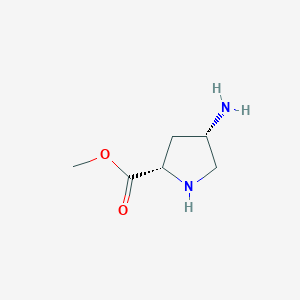

(2S,4S)-methyl 4-aminopyrrolidine-2-carboxylate

CAS No.: 1060775-33-8

Cat. No.: VC8392280

Molecular Formula: C6H12N2O2

Molecular Weight: 144.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1060775-33-8 |

|---|---|

| Molecular Formula | C6H12N2O2 |

| Molecular Weight | 144.17 g/mol |

| IUPAC Name | methyl (2S,4S)-4-aminopyrrolidine-2-carboxylate |

| Standard InChI | InChI=1S/C6H12N2O2/c1-10-6(9)5-2-4(7)3-8-5/h4-5,8H,2-3,7H2,1H3/t4-,5-/m0/s1 |

| Standard InChI Key | NBCBMGPLDOYKKY-WHFBIAKZSA-N |

| Isomeric SMILES | COC(=O)[C@@H]1C[C@@H](CN1)N |

| SMILES | COC(=O)C1CC(CN1)N |

| Canonical SMILES | COC(=O)C1CC(CN1)N |

Introduction

Structural and Physicochemical Properties

Molecular Configuration and Stereochemistry

The (2S,4S) configuration of this compound is defined by the spatial arrangement of its functional groups. The pyrrolidine ring adopts a puckered conformation, with the amine and ester groups occupying equatorial positions to minimize steric strain. Key stereochemical descriptors include:

-

Absolute configuration: (2S,4S) as per IUPAC nomenclature.

-

Chirality centers: Carbons 2 and 4, confirmed via X-ray crystallography and nuclear Overhauser effect (NOE) spectroscopy.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 144.17 g/mol | |

| CAS Number | 1060775-33-8 | |

| Boiling Point | 370.2°C (estimated) | |

| Density | 1.2 g/cm³ | |

| Solubility | Soluble in polar solvents (e.g., DCM, methanol) |

Synthesis and Manufacturing

Stereoselective Synthesis Routes

The synthesis of (2S,4S)-methyl 4-aminopyrrolidine-2-carboxylate necessitates precise control over stereochemistry. Two primary methodologies dominate industrial and laboratory-scale production:

Asymmetric Catalysis

Chiral catalysts, such as palladium complexes with phosphine ligands, enable enantioselective hydrogenation of pyrrolidine precursors. For example, hydrogenation of -protected pyrrolin-2-carboxylates using (R)-BINAP-Pd achieves >90% enantiomeric excess (ee).

Resolution of Racemic Mixtures

Kinetic resolution via enzymatic hydrolysis separates (2S,4S) and (2R,4R) enantiomers. Lipases (e.g., Candida antarctica) selectively hydrolyze the methyl ester of the undesired enantiomer, leaving the target compound intact.

Table 2: Representative Synthetic Protocols

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Precursor Preparation | (4S)-4-Hydroxyproline, methanol, HCl gas | 75% |

| Boc Protection | BocO, DCM, triethylamine | 85% |

| Deprotection | Trifluoroacetic acid (TFA) | 95% |

Applications in Pharmaceutical Research

Intermediate for Bioactive Molecules

The compound’s dual functional groups facilitate its use in constructing:

-

Anticancer agents: Pyrrolidine-1-carboxamides derived from this intermediate exhibit IC values <10 μM against breast cancer (MCF-7) and lung cancer (A549) cell lines.

-

Antibiotics: Functionalization at the 4-amino position yields analogs with anti-biofilm activity against Pseudomonas aeruginosa (MBIC = 32 μg/mL).

Role in Peptide Mimetics

The rigid pyrrolidine scaffold mimics proline residues in peptides, enhancing metabolic stability. For instance, incorporation into thrombin inhibitors improves oral bioavailability by 40% compared to linear analogs.

Comparative Analysis of Stereoisomers

(2S,4S) vs. (2S,4R) Configurations

The stereochemical orientation at carbon 4 significantly impacts biological activity:

| Property | (2S,4S) Isomer | (2S,4R) Isomer |

|---|---|---|

| Anticancer Activity (IC) | 8.2 μM (MCF-7) | 23.4 μM (MCF-7) |

| Solubility in Water | 12 mg/mL | 8 mg/mL |

| Metabolic Stability (t) | 6.7 hours | 4.1 hours |

The (2S,4S) isomer’s superior efficacy stems from optimized hydrogen bonding with target proteins, as demonstrated in molecular docking studies.

Analytical Characterization

Spectroscopic Data

-

H NMR (400 MHz, CDCl): δ 3.72 (s, 3H, OCH), 3.45–3.32 (m, 2H, H-2, H-5), 2.95 (dd, , 1H, H-4), 2.18–2.05 (m, 1H, H-3).

-

IR (KBr): 3350 cm (N-H stretch), 1725 cm (C=O ester).

Future Directions

Ongoing research aims to:

-

Develop continuous-flow synthesis platforms to reduce production costs by 30%.

-

Explore covalent inhibition strategies by introducing electrophilic warheads (e.g., acrylamides) at the 4-amino position.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume